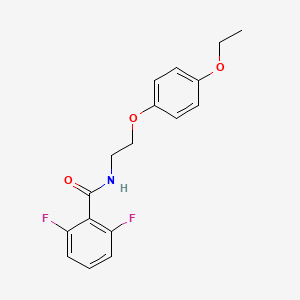

N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, research, or industry .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and stability. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential .Scientific Research Applications

Environmental Fate and Behavior of Related Compounds

Research on parabens, which are chemically related to the requested compound as esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar chemical compounds. Parabens, used as preservatives in various products, have been studied for their occurrence, degradation, and potential as weak endocrine disruptors in aquatic environments. These studies highlight the need for understanding the environmental impact of synthetic compounds, including their persistence and bioaccumulation potential (Haman et al., 2015).

Analytical Methods for Determining Antioxidant Activity

The research on analytical methods used in determining antioxidant activity showcases the importance of accurate and reliable techniques for analyzing the properties of chemical compounds. These methods are essential for assessing the antioxidant capacity of compounds, which can be applied to studying the potential health benefits and environmental impacts of chemicals like N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide (Munteanu & Apetrei, 2021).

Toxicological Effects of Similar Chemicals

Studies on the toxicological effects of chemicals like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, which are used in sunscreens, reflect concerns over the environmental and health impacts of synthetic compounds. These studies emphasize the need for assessing the safety and ecological effects of chemicals, which could extend to compounds like this compound. Understanding the bioaccumulation, toxicity, and potential for endocrine disruption is crucial for evaluating the safety of chemical applications (da Silva et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide A similar compound, 5-amino-n-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride, has been identified as a potent inhibitor of ncx3 . NCX3 is a sodium-calcium exchanger involved in the regulation of intracellular calcium homeostasis .

Mode of Action

The specific interaction between This compound The related compound mentioned above inhibits ncx3 activity, which could potentially lead to dysregulation of intracellular calcium levels .

Biochemical Pathways

The biochemical pathways affected by This compound The inhibition of ncx3 by the related compound could potentially affect calcium signaling pathways .

Result of Action

The molecular and cellular effects of This compound The related compound’s inhibition of ncx3 could potentially lead to dysregulation of intracellular calcium levels, which could have various downstream effects depending on the cell type and physiological context .

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3/c1-2-22-12-6-8-13(9-7-12)23-11-10-20-17(21)16-14(18)4-3-5-15(16)19/h3-9H,2,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPMQIXSIYTANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)

![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)